molecular formula C10H8BrNO2 B2763759 5-Bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 90766-47-5

5-Bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2763759
CAS No.: 90766-47-5
M. Wt: 254.083
InChI Key: GCGFIFNQFLLJIR-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-indole-2-carboxylic acid. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with a Grignard reagent in tetrahydrofuran (THF) to yield the desired bromo-indole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of efficient catalysts and controlled reaction environments would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring.

Scientific Research Applications

5-Bromo-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of matrix metalloproteinase-13, it binds to the enzyme’s active site, preventing it from degrading extracellular matrix components . This inhibition can be beneficial in treating conditions such as arthritis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-2-carboxylic acid
  • 5-Bromo-1,3-dimethyl-1H-indole
  • 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Uniqueness

5-Bromo-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and biological research .

Properties

IUPAC Name

5-bromo-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGFIFNQFLLJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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